2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE
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Overview
Description
2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE is a complex organic compound with the molecular formula C18H17Cl3N2O4S. It is known for its role as an intermediate in the synthesis of cephalosporin antibiotics, particularly cephalexin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE involves several steps:
Esterification: Penicillin G potassium reacts with trichloroethanol in the presence of phosphorus oxychloride and pyridine to form penicillanic acid trichloroethyl ester.
Oxidation: The ester is then oxidized using peracetic acid and hydrogen peroxide to yield penicillanic acid trichloroethyl ester-S-oxide.
Molecular Rearrangement and Ring Expansion: The S-oxide undergoes molecular rearrangement and ring expansion in ethyl acetate with pyridine and phosphoric acid to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion to S-oxide using oxidizing agents like peracetic acid and hydrogen peroxide.
Substitution: Reactions involving the replacement of functional groups, particularly in the synthesis of cephalosporin derivatives.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Catalysts: Phosphorus oxychloride, pyridine.
Solvents: Ethyl acetate.
Major Products
The major product formed from these reactions is the cephalosporin antibiotic intermediate, which can be further processed to produce various cephalosporin antibiotics.
Scientific Research Applications
2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of cephalosporin antibiotics.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Key intermediate in the production of cephalexin, a widely used antibiotic.
Industry: Employed in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar structure but different substituents.
Cefadroxil: Similar to cephalexin but with a hydroxyl group at the para position of the phenyl ring.
Cefazolin: A first-generation cephalosporin with a different side chain.
Uniqueness
2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various cephalosporin antibiotics. Its trichloroethyl ester group provides stability and reactivity, making it a valuable compound in pharmaceutical research and production .
Properties
IUPAC Name |
2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O4S/c1-10-8-28-16-13(22-12(24)7-11-5-3-2-4-6-11)15(25)23(16)14(10)17(26)27-9-18(19,20)21/h2-6,13,16H,7-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSKJEHQMVZZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OCC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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